Molnupiravir Molnupiravir Molnupiravir (development codes MK-4482 and EIDD-2801) is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine. Activity has been demonstrated against coronaviruses including SARS, MERS, and SARS-CoV-2. Molnupiravir is hydrolyzed in vivo to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe.
Brand Name: Vulcanchem
CAS No.: 2349386-89-4
Catalog No.: VC1119627
InChI: InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1
SMILES: CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O
Molecular Formula: C13H19N3O7
Molecular Weight: 329.31 g/mol

Molnupiravir

* For research use only. Not for human or veterinary use.

CAS No.: 2349386-89-4

Inhibitors

Catalog No.: VC1119627

Molecular Formula: C13H19N3O7

Molecular Weight: 329.31 g/mol

Molnupiravir - 2349386-89-4

CAS No. 2349386-89-4
Product Name Molnupiravir
IUPAC Name [(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate
Molecular Formula C13H19N3O7
Molecular Weight 329.31 g/mol
InChI InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1
InChIKey HTNPEHXGEKVIHG-QCNRFFRDSA-N
SMILES CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O
Description Molnupiravir (development codes MK-4482 and EIDD-2801) is a prodrug of the synthetic nucleoside derivative N4-hydroxycytidine. Activity has been demonstrated against coronaviruses including SARS, MERS, and SARS-CoV-2. Molnupiravir is hydrolyzed in vivo to N4-hydroxycytidine, which is phosphorylated in tissue to the active 5’-triphosphate form, and incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations, known as viral error catastrophe.
References 1. Sheahan TP, Sims AC, Zhou S, Graham RL, Pruijssers AJ, Agostini ML, Leist SR, Schäfer A, Dinnon KH 3rd, Stevens LJ, Chappell JD, Lu X, Hughes TM, George AS, Hill CS, Montgomery SA, Brown AJ, Bluemling GR, Natchus MG, Saindane M, Kolykhalov AA, Painter G, Harcourt J, Tamin A, Thornburg NJ, Swanstrom R, Denison MR, Baric RS. An orally bioavailable broad-spectrum antiviral inhibits SARS-CoV-2 in human airway epithelial cell cultures and multiple coronaviruses in mice. Sci Transl Med. 2020 Apr 29;12(541):eabb5883. doi: 10.1126/scitranslmed.abb5883. Epub 2020 Apr 6. PMID: 32253226; PMCID: PMC7164393.

2. Toots M, Yoon JJ, Hart M, Natchus MG, Painter GR, Plemper RK. Quantitative efficacy paradigms of the influenza clinical drug candidate EIDD-2801 in the ferret model. Transl Res. 2020 Apr;218:16-28. doi: 10.1016/j.trsl.2019.12.002. Epub 2019 Dec 25. PMID: 31945316; PMCID: PMC7568909.

3. Andreou A, Trantza S, Filippou D, Sipsas N, Tsiodras S. COVID-19: The Potential Role of Copper and N-acetylcysteine (NAC) in a Combination of Candidate Antiviral Treatments Against SARS-CoV-2. In Vivo. 2020 Jun;34(3 Suppl):1567-1588. doi: 10.21873/invivo.11946. PMID: 32503814.
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